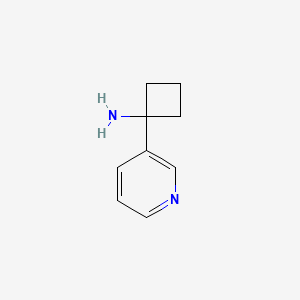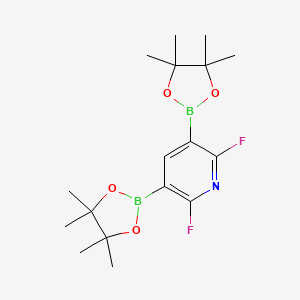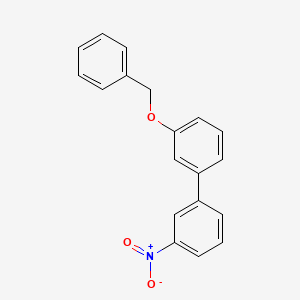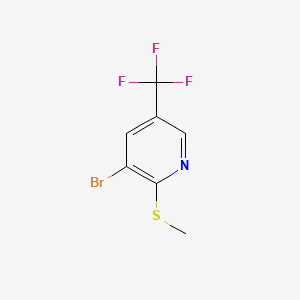
3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1256346-03-8. It has a molecular weight of 278.04 . It is commonly used in the synthesis of biologically active compounds .
Molecular Structure Analysis
The InChI code for 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid is 1S/C11H14BF3O4/c1-7(2)6-18-9-3-8(12(16)17)4-10(5-9)19-11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Benzoxaboroles and Related Compounds
3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid falls under the broader category of benzoxaboroles and its derivatives. These compounds have a wide range of applications in various fields due to their unique properties. Notably, they serve as building blocks and protecting groups in organic synthesis. Some benzoxaboroles exhibit biological activity and are under clinical trials. Additionally, they can bind hydroxyl compounds, making them applicable as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Electrochemical Biosensors
Phenylboronic acid derivatives, including 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid, are crucial in constructing electrochemical biosensors. These compounds selectively bind 1,2- and 1,3-diols to form boronate esters in neutral aqueous media, a property utilized in glucose sensors. They have been used in developing voltammetric and potentiometric sensors for glucose and other compounds, such as hydroxy acids and fluoride ions. Furthermore, they play a role in detecting glycoproteins like glycated hemoglobin, offering an alternative to enzyme-based glucose sensors for monitoring blood glucose levels (Anzai, 2016).
Drug Delivery Systems
The molecule is also explored in drug delivery systems, particularly in the development of pH- and sugar-sensitive layer-by-layer (LbL) thin films and microcapsules. These systems have potential applications in delivering a range of drugs, including peptides, proteins, anti-cancer drugs, anti-inflammatory drugs, and DNA, to specific sites in the body. The pH-sensitive properties of LbL films and microcapsules are especially relevant for targeting areas where pH shifts from neutral to acidic, such as tumor cells or inflamed tissues. Moreover, sugar-sensitive LbL films and microcapsules, mainly researched for insulin release in response to glucose levels, are promising for developing an artificial pancreas (Sato et al., 2011).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
This interaction is reversible and dependent on the pH of the environment .
Biochemical Pathways
Boronic acids are often used in the synthesis of biologically active compounds, suggesting they may play a role in various biochemical pathways .
Pharmacokinetics
As a boronic acid, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with biological targets .
Result of Action
Boronic acids are known to have various biological activities, including antibacterial, antifungal, and anticancer effects .
Action Environment
The action of 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid, like other boronic acids, is influenced by environmental factors such as pH. The formation of boronate esters is pH-dependent, with optimal activity often observed at physiological pH .
properties
IUPAC Name |
[3-(2-methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O4/c1-7(2)6-18-9-3-8(12(16)17)4-10(5-9)19-11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDCUTJVSGONQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)OCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681642 |
Source


|
| Record name | [3-(2-Methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256346-03-8 |
Source


|
| Record name | Boronic acid, B-[3-(2-methylpropoxy)-5-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)









![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)

![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)
